molecular formula C13H18FN3O2 B2758405 1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea CAS No. 853750-84-2

1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea

Cat. No.: B2758405
CAS No.: 853750-84-2
M. Wt: 267.304
InChI Key: KXAIUAYIAUKCNQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea is a synthetic organic compound that features a fluorophenyl group and a morpholinoethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea typically involves the reaction of 2-fluoroaniline with an isocyanate derivative, followed by the introduction of the morpholinoethyl group. The reaction conditions often include:

    Solvent: Common solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts like triethylamine or other bases to facilitate the reaction.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds are effective.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the morpholinoethyl group might improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-(2-piperidinoethyl)urea: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.

    1-(2-Chlorophenyl)-3-(2-morpholinoethyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea is unique due to the presence of both the fluorophenyl and morpholinoethyl groups, which can confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholinoethyl group can improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c14-11-3-1-2-4-12(11)16-13(18)15-5-6-17-7-9-19-10-8-17/h1-4H,5-10H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAIUAYIAUKCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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